1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
CAS No.: 18672-76-9
Cat. No.: VC21026791
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18672-76-9 |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 1-amino-4-tert-butylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H21NO2/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14/h8H,4-7,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | PDNQBLZMZSRSKK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC(CC1)(C(=O)O)N |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)(C(=O)O)N |
Introduction
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring with an amino group and a carboxylic acid group at the 1-position, along with a tert-butyl group at the 4-position. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability in aqueous solutions. The hydrochloride form has a CAS number of 1193389-72-8 and a molecular formula of C11H22ClNO2, with a molecular weight of approximately 235.75 g/mol .
Synthesis and Applications
The synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These processes often require specific conditions, including the use of organic solvents, controlled temperatures, and catalysts to achieve desired transformations. The compound's applications are diverse, with potential uses in pharmaceutical chemistry and biological research due to its unique combination of functional groups.
Related Compounds
Several compounds share structural similarities with 1-amino-4-tert-butylcyclohexane-1-carboxylic acid, each with unique properties:
| Compound Name | Key Features |
|---|---|
| 1-Amino-4-tert-butylcyclohexane-1-carbonitrile | Contains a nitrile group instead of a carboxylic acid; different reactivity profile. |
| 1-Amino-4-tert-butylcyclohexane | Free base form without the carboxylic acid; may exhibit different solubility and stability properties. |
| 4-Aminocyclohexanecarboxylic acid | Similar carboxylic acid functionality but lacks the tert-butyl group; different steric properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume